molecular formula C7H11NO2 B2782628 3-Amino-3-(furan-2-yl)propan-1-ol CAS No. 206194-18-5; 683220-42-0

3-Amino-3-(furan-2-yl)propan-1-ol

Cat. No.: B2782628
CAS No.: 206194-18-5; 683220-42-0
M. Wt: 141.17
InChI Key: UCEDMXFZQPQWEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(furan-2-yl)propan-1-ol is a chiral amino alcohol featuring a furan-2-yl substituent on the central carbon of the propanol backbone. The furan ring introduces aromaticity and π-electron density, which may enhance reactivity in electrophilic substitutions or coordination chemistry compared to non-aromatic substituents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(furan-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-6(3-4-9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEDMXFZQPQWEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 3-Amino-3-(furan-2-yl)propan-1-ol with related compounds:

Compound Name Molecular Formula Substituent Molecular Weight Key Physicochemical Properties
This compound C₇H₁₁NO₂ Furan-2-yl 141.17 g/mol Inferred higher polarity due to furan oxygen; potential solubility in polar solvents (e.g., MeOH, DMF)
3-Amino-3-(2-aminophenyl)propan-1-ol C₉H₁₄N₂O 2-Aminophenyl 166.22 g/mol Solid at room temperature; high water solubility (similar to 3-aminopropan-1-ol)
(S)-3-Amino-3-(3-chlorophenyl)propan-1-ol C₉H₁₁ClNO 3-Chlorophenyl 199.65 g/mol Hydrochloride salt form (BD01062961) with 97% purity; soluble in organic solvents
3-Aminopropan-1-ol C₃H₉NO None 75.11 g/mol Liquid at RT; boiling point 187°C; water-soluble (100 g/100 mL)

Key Observations :

  • The furan-containing derivative likely exhibits distinct solubility and reactivity compared to phenyl or chlorophenyl analogs due to the electron-rich furan ring.
  • Chlorophenyl and aminophenyl substituents increase molecular weight and may reduce volatility compared to the simpler 3-aminopropan-1-ol .

Key Observations :

  • Aromatic substituents (e.g., aminophenyl) correlate with higher hazard classifications, particularly for skin/eye irritation and respiratory effects .
  • The furan derivative’s safety profile may resemble 3-Amino-3-(2-aminophenyl)propan-1-ol due to structural similarities, warranting strict handling protocols.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Amino-3-(furan-2-yl)propan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves catalytic hydrogenation or reductive amination. For example:

  • Reduction of ketone precursors : Use palladium on carbon (Pd/C) under hydrogen gas at 1–3 atm pressure, achieving yields of 65–80% depending on solvent polarity (e.g., ethanol vs. THF) .
  • Substitution reactions : Reacting 3-(furan-2-yl)propanal with ammonia in the presence of sodium cyanoborohydride (NaBH3CN) at pH 7–8 yields the target compound (55–70% yield) .

Q. Key Variables :

VariableImpact on Yield
Catalyst Loading (Pd/C)5–10 wt% optimal; >10% increases byproduct formation
Reaction Time12–24 hr for complete conversion
Solvent PolarityPolar aprotic solvents (THF) favor higher yields

Q. How can spectroscopic methods (NMR, IR) distinguish this compound from structural isomers?

Methodological Answer:

  • 1H NMR : The furan-2-yl protons (δ 6.2–7.4 ppm, multiplet) and the amino proton (δ 1.8–2.2 ppm, broad singlet) are diagnostic. Isomers with furan-3-yl substitution show distinct splitting patterns .
  • IR Spectroscopy : A broad peak at 3300–3500 cm⁻¹ (O-H and N-H stretches) and furan C-O-C absorption at 1010–1050 cm⁻¹ confirm the structure .

Q. Comparative Data :

FeatureThis compound3-Amino-3-(furan-3-yl)propan-1-ol
1H NMR (furan protons) δ 6.3 (H-3), 7.1 (H-4), 7.4 (H-5)δ 6.2 (H-2), 7.0 (H-4), 7.3 (H-5)
IR (C-O-C) 1025 cm⁻¹1040 cm⁻¹

Advanced Research Questions

Q. How does stereochemistry at the C3 position influence the biological activity of this compound?

Methodological Answer: Chiral resolution via chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers. Biological assays reveal:

  • (R)-enantiomer : Higher binding affinity to GABA receptors (IC50 = 12 μM) due to optimal spatial alignment with the receptor pocket.
  • (S)-enantiomer : Reduced activity (IC50 = 45 μM) .

Q. Experimental Design :

Synthesis of racemic mixture : Use non-chiral catalysts.

Chiral separation : HPLC with 90:10 hexane/isopropanol mobile phase.

Biological testing : Radioligand binding assays on rat brain homogenates.

Q. What contradictory data exist regarding the compound’s antimicrobial efficacy, and how can they be resolved?

Methodological Answer: Discrepancies in MIC (Minimum Inhibitory Concentration) values arise from:

  • Strain variability : Gram-positive S. aureus (MIC = 8 μg/mL) vs. Gram-negative E. coli (MIC > 128 μg/mL) .
  • Assay conditions : Nutrient-rich media reduce efficacy due to competitive binding with serum proteins.

Q. Resolution Strategy :

  • Standardize testing using CLSI guidelines with Mueller-Hinton broth.
  • Include positive controls (e.g., ciprofloxacin) and measure log-phase bacterial growth.

Q. How do substituents on the furan ring (e.g., bromine, methoxy) modulate reactivity in nucleophilic substitution reactions?

Methodological Answer: Electron-withdrawing groups (e.g., Br) enhance electrophilicity at the β-carbon:

  • Brominated derivative : Reacts with benzyl chloride 3x faster (k = 0.45 M⁻¹s⁻¹) than the parent compound (k = 0.15 M⁻¹s⁻¹) .
  • Methoxy derivative : Slower reaction due to steric hindrance and electron-donating effects .

Q. Reactivity Table :

SubstituentPositionReaction Rate (k, M⁻¹s⁻¹)
-H (parent)20.15
-Br30.45
-OCH320.08

Q. What computational methods predict the compound’s metabolic stability in drug discovery workflows?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates oxidation potentials at the amino group (Eox = 1.2 V), correlating with susceptibility to CYP450-mediated metabolism .
  • Molecular Dynamics (MD) : Simulates binding to hepatic enzymes (e.g., CYP3A4) to identify metabolic hotspots.

Validation : Compare in silico predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH).

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity (IC50 = 5 μM) while others show low toxicity (IC50 > 50 μM) in mammalian cells?

Methodological Answer: Variability stems from:

  • Cell line differences : HeLa cells (high proliferation rate) vs. primary fibroblasts.
  • Assay duration : 48-hr exposure vs. 24-hr exposure underestimates cytotoxicity.
  • Solubility limits : DMSO concentrations >0.1% induce artifactual toxicity .

Q. Mitigation :

  • Use standardized cell lines (e.g., NIH/3T3).
  • Conduct dose-response curves with vehicle controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.